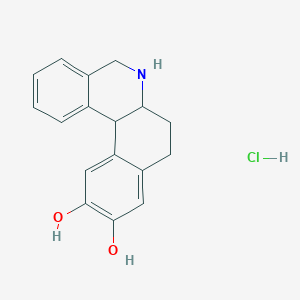
Dihydrexidine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrexidine (hydrochloride) is a potent and selective full agonist at the dopamine D1 and D5 receptors. It has approximately 10-fold selectivity for D1 and D5 over the D2 receptor . This compound has been investigated for its potential therapeutic effects in treating neurological conditions such as Parkinson’s disease and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrexidine (hydrochloride) involves multiple steps, starting from commercially available precursors. The key steps include the formation of the hexahydrobenzo[a]phenanthridine core and subsequent functionalization to introduce the hydroxyl groups at the 10 and 11 positions .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including catalytic hydrogenation and selective oxidation .
Chemical Reactions Analysis
Types of Reactions
Dihydrexidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones from oxidation and dehydroxylated derivatives from reduction .
Scientific Research Applications
Dihydrexidine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool to study dopamine receptor interactions and signaling pathways.
Biology: Investigated for its effects on neuronal signaling and neuroprotection.
Medicine: Explored as a potential therapeutic agent for Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
Dihydrexidine (hydrochloride) exerts its effects by selectively binding to and activating dopamine D1 and D5 receptors. This activation leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP levels, which in turn modulates various downstream signaling pathways involved in neuronal function and behavior . The compound’s selectivity for D1 and D5 receptors over D2 receptors is due to its unique binding affinity and functional selectivity .
Comparison with Similar Compounds
Similar Compounds
Doxanthrine: An oxygen bioisostere of dihydrexidine with greater selectivity for the D1 dopamine receptor.
SKF 38393: Another D1 receptor agonist used in research to study dopamine receptor functions.
Uniqueness
Dihydrexidine (hydrochloride) is unique due to its high potency and selectivity for D1 and D5 receptors, making it a valuable tool in both research and potential therapeutic applications. Its ability to selectively activate D1 and D5 receptors without significant activity at D2 receptors sets it apart from other dopamine receptor agonists .
Properties
Molecular Formula |
C17H18ClNO2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H |
InChI Key |
IJYUPBNUPIRQEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


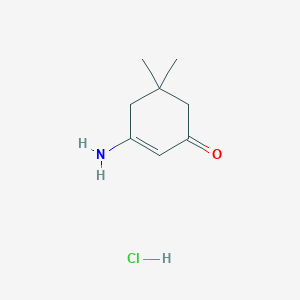
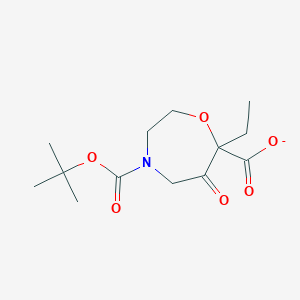
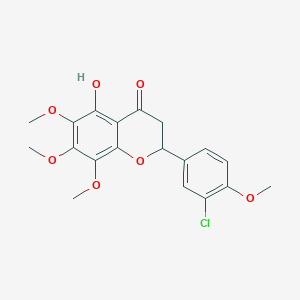
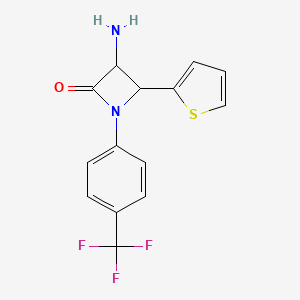
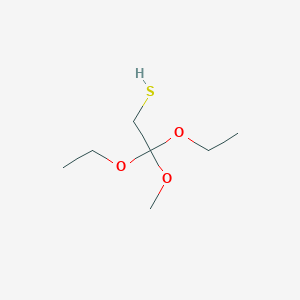
![2-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B14786006.png)
![Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate](/img/structure/B14786014.png)
![(2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14786015.png)
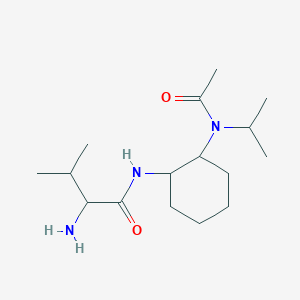
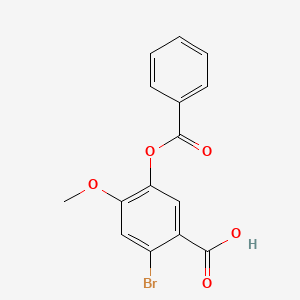
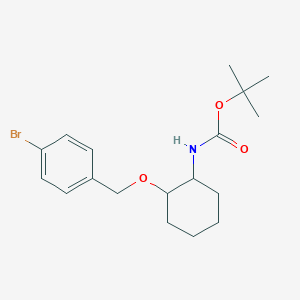
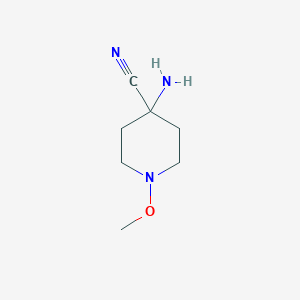
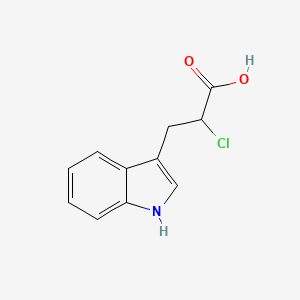
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14786050.png)
